molecular formula C11H15FN2S B5823417 1,1-Diethyl-3-(4-fluorophenyl)thiourea

1,1-Diethyl-3-(4-fluorophenyl)thiourea

Cat. No.: B5823417
M. Wt: 226.32 g/mol
InChI Key: FQBJWBWTUXYGIN-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-(4-fluorophenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives have garnered significant attention due to their diverse biological and chemical applications. This compound, characterized by the presence of a fluorophenyl group, exhibits unique properties that make it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethyl-3-(4-fluorophenyl)thiourea typically involves the reaction of diethylamine with 4-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1,1-Diethyl-3-(4-fluorophenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the production of dyes, elastomers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The compound’s fluorophenyl group enhances its binding affinity to target molecules, contributing to its potency.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diethyl-3-(3-fluorophenyl)thiourea
  • 1,1-Dibutyl-3-(4-fluorophenyl)thiourea
  • 1,1-Diallyl-3-(4-fluorophenyl)thiourea

Uniqueness

1,1-Diethyl-3-(4-fluorophenyl)thiourea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-fluorophenyl group enhances its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

1,1-diethyl-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2S/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBJWBWTUXYGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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